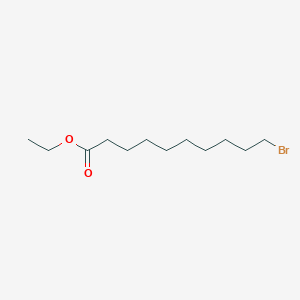
Tiosulfato de bario
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium thiosulfate is a chemical compound with the molecular formula BaS2O3 and a molecular weight of 249.46 . It is a white, crystalline, water-insoluble, and poisonous solid . It is used chiefly in the manufacture of explosives, matches, paints, and varnishes .
Synthesis Analysis
Barium thiosulfate can be prepared by the reaction of sodium thiosulfate in water with the chloride of barium: BaCl2+Na2S2O3 → BaS2O3+2NaCl . It is not very soluble in water (0.25 g/100 ml at 15°C) so that the solution does not need to be evaporated at a low temperature to crystallize the product .
Molecular Structure Analysis
The molecular structure of Barium thiosulfate is represented by the linear formula BaS2O3 . The ChemSpider ID for Barium thiosulfate is 148373 .
Physical And Chemical Properties Analysis
Barium thiosulfate is a white crystalline powder that is slightly soluble in water and insoluble in alcohol . It has a density of 3.45 . It decomposes at 220°C . It is insoluble in ethanol and has a solubility of 0.220 g/100g in water .
Aplicaciones Científicas De Investigación
BaS2O3\text{BaS}2\text{O}_3BaS2O3
, posee propiedades intrigantes que encuentran utilidad en diversos campos. A continuación, se presentan seis aplicaciones distintas:- El tiosulfato sirve como lixiviante para extraer metales preciosos, particularmente oro, con un menor impacto ambiental en comparación con los métodos tradicionales basados en cianuro {_svg_1}. Su uso reduce los riesgos para los operadores y el medio ambiente.
- Investigaciones recientes destacan el papel de las bacterias oxidantes del azufre (SOB), incluidas Thiobacillus, en la mejora de la productividad de las plantas. Estas bacterias oxidan el azufre, haciéndolo disponible para la absorción por las plantas. Las SOB pueden servir potencialmente como bioinoculantes para la producción sostenible de cultivos .
- También actúa como aditivo en el acero y la fundición. Además, las aleaciones de bario con silicio y aluminio se utilizan en materiales de carga .
- La deficiencia de azufre afecta los rendimientos de los cultivos, lo que enfatiza la necesidad de prácticas agrícolas sostenibles. Las SOB juegan un papel crucial en este contexto .
Extracción de Metales Preciosos
Bacterias Oxidantes del Azufre (SOB) en Agroecosistemas
Aplicaciones Industriales
Recuperación de Suelos y Nutrición de Plantas
Medición de la Tasa de Oxidación del Azufre
Safety and Hazards
Barium thiosulfate is classified as harmful if swallowed or inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water and seek medical attention if necessary .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Barium thiosulfate is a chemical compound with the formula BaS2O3 Barium compounds are known to affect various systems in the body, including the cardiovascular and nervous systems .
Mode of Action
It’s known that thiosulfate, a component of barium thiosulfate, has powerful reducing capabilities and can enhance endogenous enzymatic activity .
Biochemical Pathways
Thiosulfate, a component of barium thiosulfate, is involved in several biochemical pathways. It’s produced by certain microorganisms as the final product of their metabolism . Thiosulfate is also involved in the mitigation of cyanide toxicity, enhancing the activity of the enzyme rhodanese .
Pharmacokinetics
It’s known that thiosulfate is rapidly degraded in the stomach, so it’s usually administered through other routes, such as intravenous or topical .
Result of Action
Exposure to barium compounds can lead to various health effects, including cardiovascular and kidney diseases, metabolic, neurological, and mental disorders .
Action Environment
The action of barium thiosulfate can be influenced by various environmental factors. For example, the presence of other chemicals, pH levels, and temperature can affect its stability and efficacy. Furthermore, the bioavailability and toxicity of barium compounds can be influenced by factors such as age, race, dietary patterns, and specific physiological status (e.g., pregnancy) .
Análisis Bioquímico
Biochemical Properties
Barium thiosulfate plays a significant role in biochemical reactions, especially in the metabolism of certain microorganisms. These organisms can produce thiosulfate as the final product of their metabolism . This biochemical property of barium thiosulfate represents potential for lower emissions and costs in the manufacture of gold leaching reagents .
Cellular Effects
The cellular effects of barium thiosulfate are primarily observed in microorganisms capable of metabolizing this compound. The production of thiosulfate in these organisms can influence various cellular processes, including metabolic pathways and gene expression .
Molecular Mechanism
At the molecular level, barium thiosulfate is involved in the oxidation processes of sulfur-oxidizing bacteria. These bacteria are known for their ability to oxidize various reduced sulfur compounds to sulfate . The oxidation of thiosulfate to sulfate is a key step in the metabolic pathways of these organisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of barium thiosulfate can change over time. For instance, the production of thiosulfate by certain microorganisms can vary depending on the environmental conditions and the availability of other nutrients .
Metabolic Pathways
Barium thiosulfate is involved in the metabolic pathways of sulfur-oxidizing bacteria. These organisms can oxidize thiosulfate to sulfate, a process that involves various enzymes and cofactors .
Propiedades
| { "Design of the Synthesis Pathway": "Barium thiosulfate can be synthesized by reacting barium hydroxide with thiosulfuric acid.", "Starting Materials": [ "Barium hydroxide", "Thiosulfuric acid" ], "Reaction": [ "Add thiosulfuric acid slowly to a solution of barium hydroxide while stirring.", "Heat the mixture to 60-70°C and continue stirring for 1-2 hours.", "Filter the resulting solution to remove any precipitates.", "Evaporate the filtrate to dryness to obtain the solid barium thiosulfate." ] } | |
Número CAS |
35112-53-9 |
Fórmula molecular |
BaH2O3S2 |
Peso molecular |
251.5 g/mol |
Nombre IUPAC |
barium(2+);dioxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/Ba.H2O3S2/c;1-5(2,3)4/h;(H2,1,2,3,4) |
Clave InChI |
XCZBFCHJJROFFY-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=S)[O-].[Ba+2] |
SMILES canónico |
OS(=O)(=S)O.[Ba] |
Otros números CAS |
35112-53-9 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of Barium Thiosulfate?
A1: Barium Thiosulfate Monohydrate (BaS2O3.H2O) crystallizes in a monoclinic system. [, ] While the exact structural details require referencing the original research articles, one study described its structure as "pseudo-columnar," composed of stacked aminoguanidinium cations ([CN4H7]+) and isolated thiosulfate anions ([S2O3]2-), which actively participate in hydrogen bonding. []
Q2: How is Barium Thiosulfate used in analytical chemistry?
A2: Barium Thiosulfate serves as a standard for thiosulfate iodometry. [] Research indicates its potential application in the iodometric determination of molybdenum in its normal molybdate state. []
Q3: Are there any studies on the environmental impact of Barium Thiosulfate?
A4: Interestingly, one research study identified thiosulfates, including potentially Barium Thiosulfate, as natural weathering products of old smelting slags. [] This finding suggests the compound might have a presence in the environment under specific conditions. Further research is necessary to understand its long-term environmental impact and degradation pathways.
Q4: What are the applications of aminoguanidinium thiosulfate and how is it synthesized?
A5: Aminoguanidinium thiosulfate, (CN4H7)2S2O3, is synthesized through an exchange reaction using barium thiosulfate and aminoguanidinium sulfate. [] While the provided abstract doesn't detail specific applications, its unique pseudo-columnar crystal structure, characterized by hydrogen bonding between cations and anions, hints at potential uses in material science or as a precursor for further chemical synthesis. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















